molecular formula C19H28N2O6 B8358376 Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)-

Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)-

Cat. No.: B8358376
M. Wt: 380.4 g/mol
InChI Key: HNHAXXDXQQYOND-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- is a synthetic organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amine groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- can undergo various chemical reactions, including:

    Hydrolysis: The protecting groups can be removed under acidic or basic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products

The major products of these reactions are typically the deprotected amine derivatives or substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amine groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon deprotection.

    Industry: Utilized in the production of specialty chemicals and materials, where precise control over functional group protection is required.

Mechanism of Action

The mechanism of action of Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- primarily involves the protection and deprotection of amine groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted reactions at the amine sites during synthetic transformations. Upon removal of these protecting groups, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-6-{[(Methoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

    (3S)-6-{[(Benzyloxy)carbonyl]amino}-3-[(methoxycarbonyl)amino]hexanoic acid: Similar structure but with a methoxycarbonyl group instead of a tert-butoxycarbonyl group.

    (3S)-6-{[(Benzyloxy)carbonyl]amino}-3-[(acetoxy)amino]hexanoic acid: Similar structure but with an acetoxy group instead of a tert-butoxycarbonyl group.

Uniqueness

The uniqueness of Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- lies in its dual protection strategy, which allows for selective deprotection and functionalization. This makes it a valuable tool in synthetic chemistry, particularly in the synthesis of complex molecules where precise control over functional group reactivity is essential.

Properties

Molecular Formula

C19H28N2O6

Molecular Weight

380.4 g/mol

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(12-16(22)23)10-7-11-20-17(24)26-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1

InChI Key

HNHAXXDXQQYOND-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.